molecular formula C7H10N2O2 B8299440 2-Acetamido-N-(prop-2-ynyl)acetamide

2-Acetamido-N-(prop-2-ynyl)acetamide

Cat. No. B8299440
M. Wt: 154.17 g/mol
InChI Key: RFSTYKWPHFYYGG-UHFFFAOYSA-N
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Patent
US08741909B2

Procedure details

To a solution of N-acetylglycine (200 mg, 1.71 mmol), DMAP (11 mg, 0.09 mmol) and EDC hydrochloride (360 mg, 1.88 mmol) in DCM (10 mL) was added propargylamine (109 μL, 1.71 mmol). The reaction mixture was stirred at RT overnight and then evaporated in vacuo. The residue was purified by flash column chromatography, eluting with 0 to 5% methanol in DCM, to afford the title compound (12) (218 mg, 83%) as a white solid: 1H NMR (500 MHz, CDCl3) δ: 2.07 (3H, s), 2.25 (1H, t), 3.95 (2H, d), 4.07 (2H, dd), 6.34 (1H, br s), 6.49 (1H, b s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([OH:8])=O)(=[O:3])[CH3:2].CCN=C=[N:13][CH2:14][CH2:15][CH2:16]N(C)C.Cl.C(N)C#C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:1]([NH:4][CH2:5][C:6]([NH:13][CH2:14][C:15]#[CH:16])=[O:8])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
360 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
109 μL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
11 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 0 to 5% methanol in DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NCC(=O)NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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